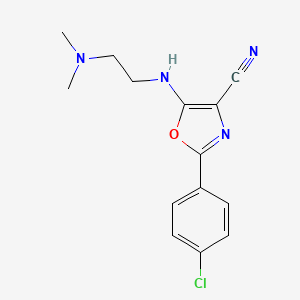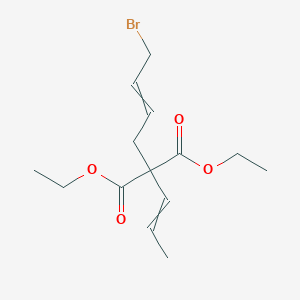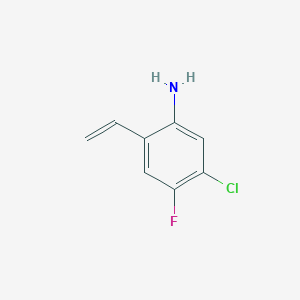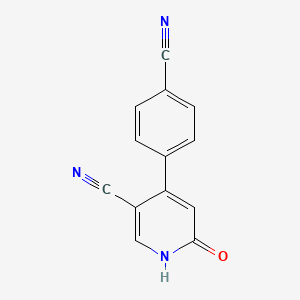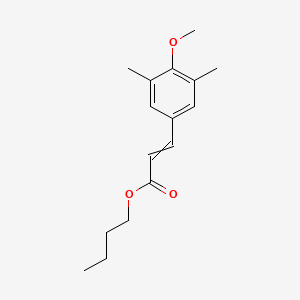![molecular formula C15H15NO3 B14230843 N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide CAS No. 544696-65-3](/img/structure/B14230843.png)
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H15NO3 and a molar mass of 257.28 g/mol It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 1,2-dihydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide typically involves the reaction of 2-(1,2-dihydroxyethyl)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-dihydroxyethyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can regenerate the hydroxyl groups .
科学的研究の応用
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
544696-65-3 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
N-[2-(1,2-dihydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H15NO3/c17-10-14(18)12-8-4-5-9-13(12)16-15(19)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2,(H,16,19) |
InChIキー |
HRNGECIIQKIZCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


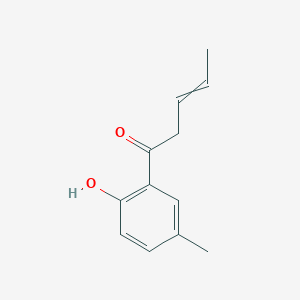
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
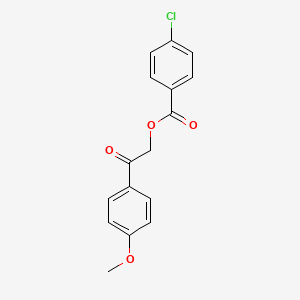
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
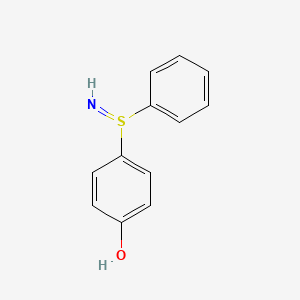
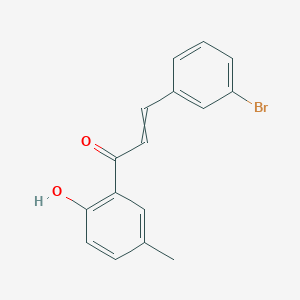

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
